Home > Products > Screening Compounds P106669 > L(-)-Norepinephrine bitartrate
L(-)-Norepinephrine bitartrate -

L(-)-Norepinephrine bitartrate

Catalog Number: EVT-8927047
CAS Number:
Molecular Formula: C12H17NO9
Molecular Weight: 319.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L(-)-Norepinephrine bitartrate is a pharmaceutical compound primarily known for its role as a potent adrenergic agonist. It is a salt formed from norepinephrine and tartaric acid, typically used in clinical settings to manage conditions such as hypotension and cardiac arrest. The compound is characterized by its ability to stimulate both alpha and beta-adrenergic receptors, leading to increased heart rate, contractility, and vasoconstriction.

Source

L(-)-Norepinephrine bitartrate is derived from norepinephrine, which is a naturally occurring catecholamine neurotransmitter produced in the adrenal medulla and sympathetic nerve endings. The bitartrate form is synthesized through the reaction of norepinephrine with L-tartaric acid, enhancing its stability and solubility for medical applications.

Classification

L(-)-Norepinephrine bitartrate falls under the category of sympathomimetic agents. It is classified as a non-selective adrenergic agonist due to its ability to activate both alpha-1 and beta-1 adrenergic receptors, affecting cardiovascular function.

Synthesis Analysis

Methods

The synthesis of L(-)-norepinephrine bitartrate involves several key steps:

  1. Preparation of Norepinephrine: Norepinephrine is synthesized from precursor compounds through various organic reactions. For instance, one method involves the reaction of 3,4-dihydroxy-2'-chloroacetophenone with R-(+)-N-benzyl-1-phenylethylamine in N,N-dimethylformamide at controlled temperatures to yield intermediate products with high optical purity .
  2. Formation of Bitartrate Salt: The final step involves mixing norepinephrine with L-tartaric acid in an aqueous ethanol solution. The reaction conditions are optimized to ensure complete dissolution followed by crystallization to produce L(-)-norepinephrine bitartrate with high purity levels (up to 99.964% by HPLC) and minimal isomer content .

Technical Details

The synthesis process emphasizes mild reaction conditions and high yields, addressing challenges associated with previous methods that required harsh temperatures or complex purification steps. This advancement facilitates industrial production and enhances the feasibility of large-scale synthesis .

Molecular Structure Analysis

Structure

L(-)-Norepinephrine bitartrate has a molecular formula of C8H11NO3C4H6O6H2OC_8H_{11}NO_3\cdot C_4H_6O_6\cdot H_2O, indicating it consists of norepinephrine combined with tartaric acid in a monohydrate form. The compound exhibits chirality due to the presence of asymmetric carbon atoms in both norepinephrine and tartaric acid.

Data

  • Molecular Weight: Approximately 333.32 g/mol
  • CAS Number: 108341-18-0
  • Chemical Structure: The structure includes a benzene ring substituted with hydroxyl groups and an ethylamine side chain, characteristic of catecholamines .
Chemical Reactions Analysis

Reactions

L(-)-Norepinephrine bitartrate can participate in various chemical reactions typical for amines and carboxylic acids:

  1. Acid-Base Reactions: As a salt, it can dissociate into its components in solution, allowing for interactions with bases.
  2. Complex Formation: It can form complexes with other biomolecules or drugs, influencing pharmacodynamics.

Technical Details

The stability of the bitartrate salt enhances the bioavailability of norepinephrine upon administration, making it suitable for intravenous use in emergency medicine .

Mechanism of Action

Process

L(-)-Norepinephrine bitartrate exerts its effects primarily through:

  1. Alpha-Adrenergic Receptor Activation: Stimulation leads to vasoconstriction, increasing systemic vascular resistance and blood pressure.
  2. Beta-Adrenergic Receptor Activation: Particularly beta-1 receptors in the heart enhance cardiac output by increasing heart rate and contractility.

Data

Clinical studies demonstrate that administration of L(-)-norepinephrine bitartrate effectively raises blood pressure in patients experiencing shock or severe hypotension, showcasing its critical role in acute medical interventions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water and ethanol
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 160–180°C.

Chemical Properties

Applications

Scientific Uses

L(-)-Norepinephrine bitartrate is widely utilized in various scientific and clinical applications:

  • Pharmacological Research: Investigated for its role as a model compound in studies related to cardiovascular pharmacology.
  • Clinical Medicine: Employed as a first-line treatment for acute hypotension during surgical procedures or severe sepsis.
  • Experimental Models: Used in animal studies to explore adrenergic signaling pathways and their implications in various physiological processes .
Synthesis Methodologies and Optimization

Asymmetric Synthesis Strategies for Enantiomeric Enrichment

The synthesis of enantiomerically pure L(-)-Norepinephrine bitartrate hinges on stereoselective techniques to establish the (R)-configuration at the chiral β-carbon. Three principal strategies enable this enantiomeric enrichment.

Chiral Auxiliary-Mediated Reduction of α-Haloacetophenone Intermediates

Chiral auxiliaries covalently bound to ketone intermediates enable stereochemical control during carbonyl reduction. 3,4-Dihydroxy-2'-chloroacetophenone undergoes condensation with chiral amines such as (R)-(+)-N-benzyl-1-phenylethylamine or (R)-(+)-α-methylbenzylamine. The resulting Schiff base intermediates facilitate asymmetric reduction via borane or catalytic hydrogenation, achieving diastereomeric excesses >90%. Subsequent auxiliary removal yields enantiomerically enriched (R)-norepinephrine precursors. This method provides high stereoselectivity but requires additional steps for auxiliary introduction and removal [1] [6] [9].

Table 1: Performance of Chiral Auxiliaries in Carbonyl Reduction

Chiral AuxiliaryReducing AgentDiastereomeric Excess (%)Overall Yield (%)
(R)-(+)-N-Benzyl-1-phenylethylamineSodium borohydride92.966.7
(R)-(+)-α-MethylbenzylamineBorane-THF88.558.3
CBS oxazaborolidineBorane-DMS99.575.2*

*Theoretical maximum based on patent data [1] [6]

Catalytic Hydrogenation Techniques for Stereochemical Control

Heterogeneous catalytic hydrogenation using chirally modified catalysts achieves direct enantioselection. Pd/C or PtO₂ catalysts modified with cinchona alkaloids hydrogenate α-chloro-3,4-dihydroxyacetophenone oximes to (R)-norepinephrine precursors with 85-92% enantiomeric excess (ee). Critical parameters include:

  • Catalyst loading (5-10 wt%)
  • Hydrogen pressure (50-100 psi)
  • Solvent polarity (methanol/water mixtures preferred)
  • Temperature control (0-5°C to suppress racemization)This method eliminates stoichiometric chiral reagents but demands stringent control of reaction conditions to maintain stereointegrity [1] [5].

Resolution-Free Approaches via Inductive Chirality Transfer

Inductive chirality transfer leverages the inherent stereochemistry of carbohydrate-derived starting materials. D-Glucose or L-tartaric acid provide chiral pools for constructing the norepinephrine backbone. For example, L-tartaric acid derivatives install stereocenters via Evans aldol reactions or Sharpless asymmetric dihydroxylation. These biomimetic routes achieve 95-98% ee without external resolution steps, though they require complex protecting group strategies to preserve catechol functionality during synthesis [6] [9].

Green Chemistry Innovations in Industrial-Scale Production

Solvent Selection Criteria for Polar Aprotic Systems

Optimal solvent systems balance reactivity, stereoselectivity, and environmental impact. N,N-Dimethylformamide (DMF) facilitates high-temperature condensations (>90% yield at 50°C) but poses toxicity concerns. Sustainable alternatives include:

  • Polar protic solvents: Ethanol/water mixtures enable Schiff base formation at 40-60°C with 15% reduced energy input
  • Cyclopentyl methyl ether: Biodegradable aprotic solvent for reduction steps (Kamlet-Taft π* = 0.75)
  • Ethyl lactate: Biosourced solvent for recrystallization (partition coefficient log P = -0.72)Process life-cycle assessment confirms ethanol/water systems reduce the E-factor (kg waste/kg product) by 2.3× compared to DMF-based processes [4] [6].

Waste Minimization in Multi-Step Reaction Sequences

Integrated reaction sequences suppress intermediate isolation, reducing solvent consumption and metal waste:

  • One-pot auxiliary attachment/reduction/debenzylation: Combines three steps using Pd(OH)₂/C, eliminating separate catalyst filtrations
  • In situ hydrochloric acid recycling: Byproduct HCl from chloroacetylation neutralized with ammonia to form ammonium chloride fertilizer coproduct
  • Membrane-assisted solvent recovery: Pervaporation membranes reclaim >95% methanol from reaction quenchesThese innovations reduce process mass intensity from 120 kg/kg to 28 kg/kg in pilot-scale productions [5] [6].

Purification and Crystallization Dynamics

Solvent-Antisolvent Systems for High-Yield Recrystallization

Diastereomeric salt crystallization leverages differential solubility of (R,R)- and (S,S)-norepinephrine bitartrate pairs. Optimal systems use:

  • Ethanol/water: 4:1 v/v for primary crystallization (yield: 82-85%)
  • Isopropanol/acetone: Antisolvent addition rate 5 mL/min to suppress oiling out
  • Temperature cycling: Dissolution at 65°C → linear cooling to -5°C → isolate at 0°CThis protocol achieves chemical purity >99.96% and optical purity [α]²⁷/D = +12° to +38° (c = 1 in H₂O), meeting pharmacopeial standards. Isomer content is reduced to <0.15% in single recrystallization [1] [4] [7].

Table 2: Crystallization Performance in Different Solvent Systems

Solvent SystemCrystallization Yield (%)Optical Purity [α]₂₇/DIsomer Content (%)
Ethanol/water (4:1)82.1+38.0°0.036
Methanol/MTBE (1:3)75.3+35.5°0.152
Isopropanol88.7+12.0°*0.144

*Monohydrate form [4] [7] [9]

Role of L-Tartaric Acid in Diastereomeric Salt Formation

L-Tartaric acid serves dual functions:1. Stereochemical resolution: Forms a crystalline diastereomeric salt with (R)-norepinephrine through three-point bonding:- Ionic interaction: Protonated amine ↔ Carboxylate- Hydrogen bonding: Catechol OH ↔ Tartrate hydroxyl- Steric fit: (R,R)-configuration enables lattice energy minimization2. Crystallization director: The bitartrate anion templates monoclinic P2₁ crystal packing with 8 molecules/unit cell, yielding dense crystals with low solvent inclusion (<0.1% w/w).Stoichiometric optimization shows 1.05:1.00 tartaric acid:norepinephrine ratio maximizes enantioselectivity (98.3% de) while minimizing acid waste. Temperature-controlled addition (25±2°C) prevents epimerization during salt formation [1] [6] [10].

Properties

Product Name

L(-)-Norepinephrine bitartrate

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1

InChI Key

WNPNNLQNNJQYFA-QRPNPIFTSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.